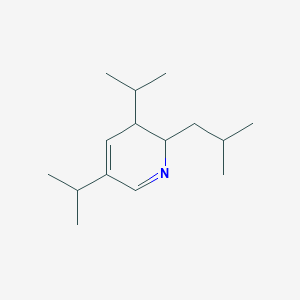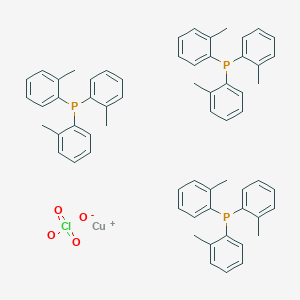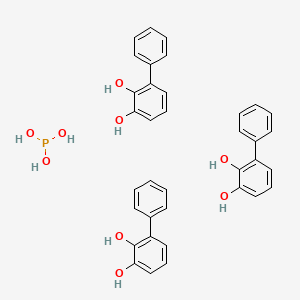
3-Phenylbenzene-1,2-diol;phosphorous acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylbenzene-1,2-diol;phosphorous acid is a compound that combines the structural features of a phenyl group attached to a benzene ring with two hydroxyl groups (diol) and a phosphorous acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylbenzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the hydroxylation of biphenyl compounds using oxidizing agents such as osmium tetroxide or potassium permanganate . The reaction conditions often require a non-aqueous solvent and controlled temperatures to ensure the selective formation of the diol.
Industrial Production Methods
In industrial settings, the production of 3-Phenylbenzene-1,2-diol may involve large-scale oxidation processes using catalysts to enhance the reaction efficiency. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenylbenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be further oxidized to form quinones using reagents like chromium trioxide or hydrogen peroxide.
Reduction: Reduction reactions can convert the diol to corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidizing Agents: Osmium tetroxide, potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Bromine, nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
3-Phenylbenzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 3-Phenylbenzene-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. The aromatic structure allows for π-π interactions with other aromatic compounds, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure but lacks the phenyl group.
Hydroquinone (1,4-dihydroxybenzene): Different position of hydroxyl groups.
Resorcinol (1,3-dihydroxybenzene): Different position of hydroxyl groups.
Propriétés
Numéro CAS |
90317-58-1 |
|---|---|
Formule moléculaire |
C36H33O9P |
Poids moléculaire |
640.6 g/mol |
Nom IUPAC |
3-phenylbenzene-1,2-diol;phosphorous acid |
InChI |
InChI=1S/3C12H10O2.H3O3P/c3*13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9;1-4(2)3/h3*1-8,13-14H;1-3H |
Clé InChI |
QHUYVOBETWBRTI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=CC=C2)O)O.C1=CC=C(C=C1)C2=C(C(=CC=C2)O)O.C1=CC=C(C=C1)C2=C(C(=CC=C2)O)O.OP(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol](/img/structure/B14346475.png)
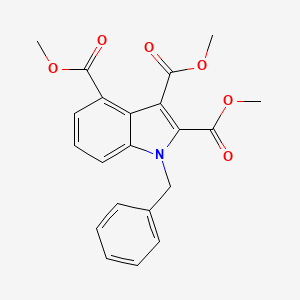
![ethyl (2S,7R)-4,4-dimethyl-5-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraene-7-carboxylate](/img/structure/B14346481.png)
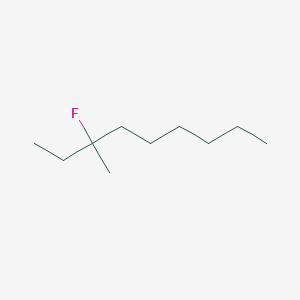
![Zinc, chloro[4-(dimethylamino)phenyl]-](/img/structure/B14346485.png)


![2-Imino-4-(4'-octyl[1,1'-biphenyl]-4-yl)-5-(2-phenylhydrazinylidene)-2,5-dihydro-1H-imidazol-1-amine](/img/structure/B14346520.png)

